[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
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Overview
Description
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 6-methyl-2-pyridinemethanol with trifluoromethylating agents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the stability and bioavailability of pharmaceuticals .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties can enhance the efficacy and stability of these products .
Mechanism of Action
The mechanism of action of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the hydroxyl group.
Fluoropyridine: Contains fluorine atoms but may have different substitution patterns.
Pyridinemethanol: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
The combination of the trifluoromethyl group and the hydroxyl group in [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
451459-23-7 |
---|---|
Molecular Formula |
C8H8F3NO |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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